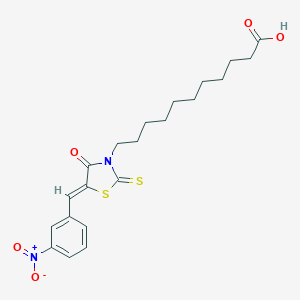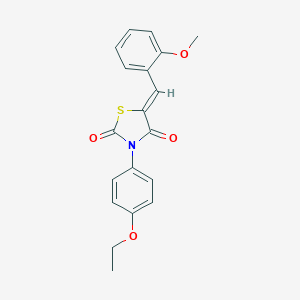
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with a nucleophile.
Formation of the Ylidene Group: The ylidene group can be formed through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Coupling with Phenol: The final step involves coupling the thiazole derivative with phenol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrothiazoles.
Substitution: Nitro derivatives, halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the presence of the thiazole ring.
Biology:
- Investigated for its potential as an antimicrobial agent due to the thiazole moiety.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly in designing molecules with specific biological activities.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol can vary depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Thiazole: A simpler compound with a similar ring structure.
Phenylthiazole: Lacks the allyl and phenol groups but has a similar core structure.
Allylphenol: Contains the allyl and phenol groups but lacks the thiazole ring.
Uniqueness:
- The presence of both the thiazole ring and the phenol group makes (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol unique in its electronic and steric properties.
- The allyl group adds to the compound’s reactivity and potential for further functionalization.
Propiedades
IUPAC Name |
4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-12-20-17(14-6-4-3-5-7-14)13-22-18(20)19-15-8-10-16(21)11-9-15/h2-11,13,21H,1,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURUQTAGDWBNTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379646.png)
![2-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379647.png)
![2,6-Bis{[5-(3,4-dichlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B379648.png)


![2-[2-[4-(4-Fluorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379655.png)
![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)
![2-[(8-Quinolinylsulfonyl)amino]benzoic acid](/img/structure/B379658.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B379659.png)
![2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379660.png)
![2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379661.png)
![1-[(2-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B379663.png)
